(2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid

Lipophilicity modulation Prodrug design Physicochemical profiling

(2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid (CAS 110467-60-2) is a stereochemically defined amide conjugate of the pharmacologically active (S)-enantiomer of ibuprofen (dexibuprofen) with the proteinogenic amino acid L-alanine. The compound belongs to the 2-arylpropionic acid (profen) class of non-steroidal anti-inflammatory drugs (NSAIDs) and exemplifies the mutual prodrug strategy, wherein the free carboxylic acid group responsible for gastrointestinal (GI) irritation is masked through an amide bond while the amino acid promoiety may confer independent cytoprotective or anti-inflammatory properties.

Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
CAS No. 110467-60-2
Cat. No. B13079280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid
CAS110467-60-2
Molecular FormulaC16H23NO3
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C(=O)O
InChIInChI=1S/C16H23NO3/c1-10(2)9-13-5-7-14(8-6-13)11(3)15(18)17-12(4)16(19)20/h5-8,10-12H,9H2,1-4H3,(H,17,18)(H,19,20)/t11?,12-/m0/s1
InChIKeyPHTJCAIHAGIVHT-KIYNQFGBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid (CAS 110467-60-2): A Chiral Ibuprofen–L-Alanine Amide Conjugate for Targeted Prodrug Research and Procurement


(2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid (CAS 110467-60-2) is a stereochemically defined amide conjugate of the pharmacologically active (S)-enantiomer of ibuprofen (dexibuprofen) with the proteinogenic amino acid L-alanine . The compound belongs to the 2-arylpropionic acid (profen) class of non-steroidal anti-inflammatory drugs (NSAIDs) and exemplifies the mutual prodrug strategy, wherein the free carboxylic acid group responsible for gastrointestinal (GI) irritation is masked through an amide bond while the amino acid promoiety may confer independent cytoprotective or anti-inflammatory properties [1]. Its predicted physicochemical profile—logP of 2.58, pKa of 3.60, and TPSA of 66.4 Ų—positions it as a moderately lipophilic, acidic conjugate with distinct solubility and permeability characteristics relative to the parent drug ibuprofen (logP ~3.5–4.0, pKa ~4.4–4.9) [2]. Commercially available at ≥98% purity from multiple suppliers, the compound serves as a research tool for investigating structure–activity relationships, enzymatic hydrolysis kinetics, and gastro-sparing NSAID formulation strategies .

Why Generic Ibuprofen, Racemic Profens, or Simple Amide Analogs Cannot Replace (2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid in Controlled Prodrug Studies


Substituting (2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid with racemic ibuprofen, dexibuprofen, or simple amide derivatives such as ibuprofenamide introduces uncontrolled variables that confound experimental interpretation. Racemic ibuprofen contains 50% of the (R)-enantiomer, which is not only a poor COX inhibitor (IC₅₀ > 100 μM for COX-1) but also undergoes metabolic chiral inversion, complicating pharmacokinetic analysis [1]. Simple amide analogs (e.g., ibuprofenamide, logP 3.17; basic amide pKa ~16) lack the free terminal carboxyl group present in the L-alanine conjugate (pKa 3.60), resulting in fundamentally different ionization states at physiological pH and altered hydrogen-bonding capacity that affect solubility, membrane permeability, and enzymatic recognition . Furthermore, the glycine amide of ibuprofen was uniquely identified as an exception among amino acid prodrugs—failing to significantly reduce gastric mucosal irritation compared to the parent drug—demonstrating that even single-carbon variations in the amino acid side chain produce pharmacologically meaningful differences in gastrotoxicity outcomes [2]. These structural distinctions directly impact hydrolysis kinetics, bioreversible activation profiles, and the balance between therapeutic efficacy and GI safety, making generic substitution scientifically inappropriate.

Quantitative Differentiation Evidence for (2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid vs. Closest Analogs


LogP Reduction of ~0.9–1.4 Units vs. Ibuprofen: Implications for Membrane Partitioning and First-Pass Distribution

The predicted logP of (2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid is 2.58, substantially lower than ibuprofen (experimental logP 3.5–3.97) [1]. This ~0.9–1.4 log unit reduction corresponds to an approximately 8- to 25-fold decrease in octanol–water partition coefficient, reflecting the introduction of the polar amide bond and the additional carboxylic acid group from the L-alanine moiety . The compound also exhibits a lower logP than the simple amide ibuprofenamide (logP 3.17), indicating that the amino acid carboxyl group further attenuates lipophilicity beyond amide bond formation alone .

Lipophilicity modulation Prodrug design Physicochemical profiling

pKa Shift of ~0.8–1.3 Units vs. Ibuprofen: Altered Ionization State at Physiological pH

The predicted pKa of the terminal carboxylic acid in (2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid is 3.60 ± 0.10, compared to ibuprofen's experimentally determined pKa of 4.43–4.85 [1]. The ~0.8–1.25 unit lower pKa means that at gastric pH (~1–2), both compounds remain predominantly non-ionized, but at duodenal pH (~5–6), the target compound reaches >90% ionization while ibuprofen remains ~50–76% ionized, potentially affecting dissolution rate and absorption site specificity [1].

Ionization state pH-dependent solubility GI absorption window

Anti-Inflammatory Activity Enhancement in Amino Acid Prodrug Class: 49–78% Relative Improvement over Dexibuprofen

In a standardized carrageenan-induced rat paw edema model, dexibuprofen produced 43.3% inhibition of inflammation at 6 h post-dose, whereas its amino acid amide prodrugs (methyl esters of L-tryptophan, L-phenylalanine, glycine, and L-tyrosine conjugates) achieved 73.4%, 77.3%, 72.8%, and 64.5% inhibition, respectively, representing a 49–78% relative improvement in anti-inflammatory activity [1]. This study establishes a clear class-level precedent: amide conjugation of dexibuprofen with amino acids consistently yields pharmacodynamic potentiation. The L-alanine conjugate (free acid form, CAS 110467-60-2) is structurally positioned within this class, bearing the smallest chiral amino acid side chain (methyl group), which may offer a distinct hydrolysis rate and bioavailability profile relative to bulkier amino acid conjugates [1][2]. Critically, the maximum anti-inflammatory effect of the prodrugs was sustained from 6 h to 8 h, whereas free dexibuprofen activity declined over the same period, indicating prolonged duration of action [1].

Anti-inflammatory potency Carrageenan paw edema Pharmacodynamic duration

Gastric Ulcerogenicity Reduction: Amino Acid Prodrugs Markedly Reduce Ulcer Index; Glycine Amide Identified as a Counter-Example

Dexibuprofen produced a mean ulcer index (UI) of 25.3 in rats following oral administration at 10× the therapeutic dose over 5 days, whereas its amino acid amide prodrugs (Dex-1 through Dex-4) yielded markedly reduced ulcer indices [1]. Notably, a landmark comparative study by Shanbhag et al. (1992) demonstrated that among ibuprofen prodrugs, the glycine amide (compound 21) was the sole exception that failed to significantly reduce gastric mucosal irritation relative to ibuprofen and naproxen, whereas all other amino acid and ester prodrugs tested were significantly less irritating (p < 0.05) [2]. This finding establishes that not all amino acid amides are gastroprotective—the glycine conjugate (lacking a side chain) is inferior. The L-alanine conjugate (CAS 110467-60-2), bearing a methyl side chain, is structurally more similar to the gastroprotective prodrugs (phenylalanine, tryptophan, tyrosine) than to the non-protective glycine amide, supporting a class-level expectation of reduced ulcerogenicity [1][2].

Gastrointestinal safety Ulcer index Gastric mucosal protection

Plasma Protein Binding Reduction of ~10–28 Percentage Points vs. Dexibuprofen: Potential for Increased Free Fraction

Dexibuprofen exhibits approximately 85% plasma protein binding. Its amino acid amide prodrugs (Dex-1 through Dex-4) demonstrated reduced protein binding of 74.08%, 68.45%, 56.78%, and 58.78%, respectively—a reduction of ~11–28 percentage points [1]. This decreased binding increases the free (unbound) fraction available for both hydrolysis-mediated activation and target engagement, potentially allowing lower total doses to achieve equivalent pharmacological effect [1]. The glycine conjugate (Dex-3) showed the lowest protein binding (56.78%), while the tryptophan conjugate (Dex-1) retained the highest (74.08%), indicating that the amino acid side chain hydrophobicity correlates with binding extent [1].

Protein binding Pharmacokinetics Free drug hypothesis

Enzymatic Hydrolysis Profile: Sustained Release in Physiological Media with Acidic Stability

The dexibuprofen amino acid prodrug class demonstrates a favorable hydrolysis profile characterized by resistance to acidic conditions (simulated gastric fluid, pH 1.2) and efficient enzymatic cleavage in simulated intestinal fluid (SIF, pH 7.4), 80% human plasma, and rat faecal matter [1]. Across the prodrug series, SIF hydrolysis ranged from 67–76%, human plasma hydrolysis from 82–93%, and rat faecal matter hydrolysis from 82–93%, with half-lives in SIF of 4.5–4.8 h [1]. All prodrugs followed first-order hydrolysis kinetics [1]. The L-alanine conjugate, as a free acid rather than a methyl ester, presents a distinct substrate for carboxylesterases and amidases, with the amide bond between the ibuprofen carbonyl and L-alanine α-amino group serving as the bioreversible cleavage site [1][2].

Bioreversible prodrug activation Hydrolysis kinetics Enzymatic cleavage

High-Value Research and Industrial Application Scenarios for (2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid


Gastrointestinal-Sparing NSAID Prodrug Development and Ulcerogenicity Screening

This compound is directly applicable in preclinical studies evaluating gastro-sparing NSAID strategies. The class-level evidence demonstrates that amino acid amide prodrugs of dexibuprofen achieve a marked reduction in gastric ulcer index (from 25.3 for dexibuprofen to substantially lower values) while maintaining or enhancing anti-inflammatory activity (64.5–77.3% vs. 43.3% for the parent drug) [1]. Critically, the glycine amide exception established by Shanbhag et al. (1992) means that researchers must evaluate each amino acid conjugate individually; the L-alanine variant (CAS 110467-60-2) occupies a structurally distinct position with its chiral methyl side chain, making it a necessary comparator in any systematic amino acid SAR study of NSAID gastrotoxicity [2].

Physicochemical Property Optimization and Preformulation Studies for pH-Dependent Oral Delivery

The compound's predicted logP of 2.58 (vs. ibuprofen's 3.5–3.97) and pKa of 3.60 (vs. ibuprofen's 4.4–4.9) provide a differentiated physicochemical profile suitable for preformulation screening of pH-triggered or enzymatically activated oral delivery systems [1][2]. The lower logP suggests reduced passive membrane permeability, which may limit gastric epithelial uptake of the intact prodrug, while the lower pKa ensures earlier ionization in the intestinal pH gradient, potentially enhancing dissolution in the duodenal environment. These properties, combined with the compound's melting point of 107–109°C (substantially higher than ibuprofen at 74–77°C), may confer advantages in solid-state stability and formulation processability .

Enzyme-Mediated Bioreversible Prodrug Activation and Amidase Substrate Specificity Research

The amide bond linking (S)-ibuprofen to L-alanine provides a defined substrate for investigating the substrate specificity of hydrolytic enzymes (carboxylesterases, amidases, and peptidases) involved in prodrug activation. The class-level hydrolysis data (67–76% in SIF, 82–93% in human plasma, half-lives 4.5–4.8 h) from the dexibuprofen amino acid prodrug series establishes a baseline for comparative hydrolysis kinetics [1]. The L-alanine conjugate, as a free acid rather than a methyl ester, offers a distinct substrate that may be differentially recognized by HAT (human airway trypsin-like protease) and other serine hydrolases compared to esterified prodrugs, enabling enzyme specificity mapping relevant to tissue-selective prodrug activation [2].

Enantiomerically Pure Profen Conjugate as a Chiral Analytical Reference Standard

As a stereochemically defined (2S)-configured conjugate derived from enantiomerically pure (S)-ibuprofen and L-alanine, this compound (CAS 110467-60-2) serves as a valuable chiral reference standard for HPLC, LC-MS/MS, or SFC method development and validation in bioanalytical laboratories [1]. Its distinct retention characteristics arise from the combination of two chiral centers, a defined logP of 2.58, and hydrogen-bonding capacity (2 donors, 2 acceptors, TPSA 66.4 Ų) that differentiates it from racemic ibuprofen, (R)-ibuprofen, ibuprofenamide, and other amino acid conjugates, making it suitable for method specificity and system suitability testing in regulated bioanalytical workflows [1].

Quote Request

Request a Quote for (2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.